N-[2-methoxy-5-(morpholin-4-ylcarbonyl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
CAS No.:
Cat. No.: VC14771891
Molecular Formula: C23H29N3O5
Molecular Weight: 427.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H29N3O5 |
|---|---|
| Molecular Weight | 427.5 g/mol |
| IUPAC Name | N-[2-methoxy-5-(morpholine-4-carbonyl)phenyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
| Standard InChI | InChI=1S/C23H29N3O5/c1-29-20-5-4-18(22(28)25-10-14-31-15-11-25)16-19(20)24-21(27)17-23(6-12-30-13-7-23)26-8-2-3-9-26/h2-5,8-9,16H,6-7,10-15,17H2,1H3,(H,24,27) |
| Standard InChI Key | XZJXIADNPCNPII-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)N2CCOCC2)NC(=O)CC3(CCOCC3)N4C=CC=C4 |
Introduction
N-[2-methoxy-5-(morpholin-4-ylcarbonyl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound belonging to the class of morpholinone derivatives. It features a unique structural composition, including a methoxy group, a morpholine moiety, and a tetrahydropyran ring, which contribute to its potential biological activity. This compound is of interest in medicinal chemistry, particularly for its potential therapeutic applications related to the RET signaling pathway.
Chemical Formula and Molecular Weight
-
Molecular Formula: C23H29N3O5
-
Molecular Weight: 427.5 g/mol
Structural Features
-
Methoxy Group: Attached to the phenyl ring, contributing to the compound's lipophilicity.
-
Morpholine Moiety: A heterocyclic ring structure known for its biological activity.
-
Tetrahydropyran Ring: Part of the pyrrolidine derivative, which adds complexity to the molecule's structure.
Synthesis and Reaction Conditions
The synthesis of N-[2-methoxy-5-(morpholin-4-ylcarbonyl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves multiple steps, utilizing advanced organic synthesis techniques. The specific reaction conditions, such as temperature, solvent choice, and reaction times, are crucial for optimizing the yield and purity of the compound.
Biological Activity and Potential Applications
Compounds similar to N-[2-methoxy-5-(morpholin-4-ylcarbonyl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide are often investigated for their pharmacological properties. They may exhibit activities related to the RET signaling pathway, which is involved in various diseases.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume